molecular formula C15H28O2 B048914 Methyl myristoleate CAS No. 56219-06-8

Methyl myristoleate

Cat. No.: B048914
CAS No.: 56219-06-8
M. Wt: 240.38 g/mol
InChI Key: RWIPSJUSVXDVPB-SREVYHEPSA-N
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Description

Methyl cis-9-tetradecenoate, also known as myristoleic acid methyl ester, is an organic compound with the molecular formula C15H28O2. It is a methyl ester derivative of cis-9-tetradecenoic acid, a monounsaturated fatty acid. This compound is commonly found in various natural sources, including plant oils and animal fats .

Mechanism of Action

Biochemical Pathways

Methyl myristoleate may be involved in several biochemical pathways. For instance, it has been suggested that it could play a role in protein myristoylation, a process that regulates cellular signaling pathways in several biological processes . .

Result of Action

It is suggested that the compound might have cytotoxic effects , but more research is needed to fully understand its impact on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-9-tetradecenoate can be synthesized through the esterification of cis-9-tetradecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of methyl cis-9-tetradecenoate often involves the transesterification of triglycerides containing cis-9-tetradecenoic acid with methanol. This process is catalyzed by either acidic or basic catalysts and is carried out under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-9-tetradecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated esters.

    Reduction: Alcohols and aldehydes.

    Substitution: Amides, esters, and ethers.

Scientific Research Applications

Methyl cis-9-tetradecenoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl cis-9-tetradecenoate is unique due to its specific carbon chain length and the position of the double bond, which confer distinct physical and chemical properties. These characteristics make it suitable for specialized applications in various fields .

Properties

IUPAC Name

methyl (Z)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPSJUSVXDVPB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346982
Record name Methyl myristoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56219-06-8
Record name Methyl cis-9-tetradecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl myristoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CIS-9-TETRADECENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl myristoleate in cold adaptation of bacteria?

A1: Research suggests that this compound plays a crucial role in the cold adaptation mechanism of certain bacteria, such as Acinetobacter johnsonii. As temperatures decrease, A. johnsonii increases its production of this compound, along with other polyunsaturated and monounsaturated fatty acids []. This change in membrane lipid composition is believed to help maintain membrane fluidity and integrity at lower temperatures, essential for cell survival and function.

Q2: Can this compound be used as a biomarker for cold adaptation?

A2: While this compound levels increase in response to cold stress in some bacteria [], further research is needed to determine its reliability as a specific biomarker for cold adaptation. Other factors can also influence its production. More research focusing on the specificity and sensitivity of this compound as a biomarker for cold adaptation across different species is needed.

Q3: What is the significance of this compound in food science?

A3: this compound contributes to the aroma profile of certain foods. For example, in red jujube fruit, it was identified as one of the volatile organic compounds contributing to the overall aroma []. Its presence in various food sources highlights its potential role in shaping sensory characteristics.

Q4: How is this compound utilized in biofuel production?

A4: this compound is a significant component of biodiesel produced from various feedstocks, including chicken fat []. During biodiesel production, triglycerides in chicken fat undergo a transesterification reaction with methanol under subcritical conditions, resulting in the formation of fatty acid methyl esters, including this compound. The presence of this compound and other fatty acid methyl esters in biodiesel contributes to its fuel properties.

Q5: What analytical techniques are employed to identify and quantify this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in various matrices, including food products [] and biofuels []. This technique allows for the separation and detection of different volatile compounds, including this compound, based on their mass-to-charge ratios.

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